[1-(Aminomethyl)-2-phenylcyclopropyl]methanol
Description
Properties
IUPAC Name |
[1-(aminomethyl)-2-phenylcyclopropyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-7-11(8-13)6-10(11)9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEDBTNDEHYUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CN)CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method involves the reaction of phenylcyclopropane with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(Aminomethyl)-2-phenylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: [1-(Carboxymethyl)-2-phenylcyclopropyl]methanol.
Reduction: [1-(Aminomethyl)-2-phenylcyclopropyl]methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: In chemistry, [1-(Aminomethyl)-2-phenylcyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study the interactions of cyclopropyl-containing molecules with biological targets. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-phenylcyclopropyl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group may contribute to hydrophobic interactions, enhancing the compound’s binding affinity. The cyclopropyl ring can induce conformational changes in the target protein, affecting its function.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights key structural analogues, their substituents, and inferred properties:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Salt Form | Reactivity Notes |
|---|---|---|---|---|---|---|
| [1-(Aminomethyl)-2-phenylcyclopropyl]methanol | C₁₁H₁₃NO | 175.23 | Phenyl, aminomethyl | Alcohol, primary amine | Free base | Basic due to amine; stable cyclopropane under hydride reductions |
| rac-[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol | C₈H₁₃NO | 155.20 | Ethenyl, aminomethyl | Alcohol, primary amine | Hydrochloride | Ethenyl enables addition reactions; lower steric hindrance than phenyl analogues |
| 1-(Aminomethyl)cyclopropylmethanol | C₉H₁₁NOS | 197.26 | Thiophen-3-yl, aminomethyl | Alcohol, primary amine | Not specified | Thiophene enhances electron richness; potential for π-π interactions |
| [1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride | C₆H₁₀ClNO₂ | 171.60 | Acetic acid, aminomethyl | Carboxylic acid, amine | Hydrochloride | Acidic; forms salts; distinct solubility profile vs. alcohol derivatives |
| 1-(2-Phenylcyclopropyl)ethan-1-ol | C₁₁H₁₂O | 160.21 | Phenyl | Alcohol | Free base | Lacks aminomethyl group; reduced basicity and hydrogen bonding capacity |
Key Differences and Implications
Substituent Effects: Phenyl vs. Thiophene vs. Phenyl: The sulfur atom in thiophene analogues introduces polarizability and electron-richness, which may alter binding affinities in biological systems .
Functional Group Variations: Alcohol vs. Carboxylic Acid: The acetic acid derivative ([1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride) exhibits higher acidity (pKa ~2–3) and forms stable salts, contrasting with the neutral alcohol group in the target compound .
Reactivity and Stability: Cyclopropane rings in phenyl-substituted derivatives remain intact during hydride transfer reductions (e.g., Er(OTf)₃/NaBH₄ systems), suggesting similar stability for the target compound under these conditions . The aminomethyl group enables salt formation (e.g., hydrochloride salts) and participation in Schiff base reactions, unlike non-aminated analogues like 1-(2-phenylcyclopropyl)ethan-1-ol .
Biological Activity
[1-(Aminomethyl)-2-phenylcyclopropyl]methanol is an organic compound characterized by its unique cyclopropyl structure, which includes an aminomethyl group and a hydroxymethyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C10H13NO
- Molecular Weight : 163.22 g/mol
- Structure : The compound features a cyclopropyl ring substituted with a phenyl group and an aminomethyl group, which plays a crucial role in its biological interactions.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenyl group enhances hydrophobic interactions, thereby increasing binding affinity to target proteins. Furthermore, the rigid cyclopropyl structure may induce conformational changes in protein targets, influencing their function.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition:
- Serotonin Receptor Modulation : Studies have shown that derivatives of this compound can act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and has been targeted for the development of antipsychotic medications .
- Inhibition of Lysine-Specific Demethylase (LSD1) : Cyclopropylamine derivatives, including this compound, have been explored for their potential to inhibit LSD1, an enzyme involved in epigenetic regulation. This inhibition may have implications for cancer therapy and other diseases related to gene expression .
Case Study 1: Antipsychotic Potential
A study focused on N-substituted (2-phenylcyclopropyl)methylamines demonstrated that these compounds exhibit functional selectivity at the 5-HT2C receptor. The (+)-enantiomers showed significantly higher potency compared to their (-)-counterparts, highlighting the importance of stereochemistry in drug design .
| Compound | EC50 (nM) | Receptor Type | Selectivity |
|---|---|---|---|
| (+)-19 | 24 | 5-HT2C | High |
| (-)-19 | 80 | 5-HT2C | Moderate |
Case Study 2: Enzyme Inhibition
Research on cyclopropylamine derivatives indicated that this compound could inhibit LSD1 activity. This property suggests potential therapeutic applications in oncology, where modulation of gene expression is crucial.
| Compound | Inhibition (%) at 10 μM | Target Enzyme |
|---|---|---|
| [Compound A] | >50% | LSD1 |
| [Compound B] | 30% | LSD1 |
Q & A
Q. Optimization Tips :
- Monitor pH during imine formation to prevent side reactions.
- Use chiral amines or catalysts for enantioselective synthesis (e.g., rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride requires resolution via chiral chromatography) .
How can the structure of this compound be validated using spectroscopic and computational methods?
Basic Research Focus
Key Techniques :
- NMR : ¹H and ¹³C NMR identify cyclopropane ring protons (δ 0.8–1.5 ppm) and hydroxymethyl/aminomethyl groups (δ 3.0–4.0 ppm). 2D NMR (COSY, HSQC) confirms connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₁H₁₅NO for this compound) .
- X-ray Crystallography : Resolves stereochemistry, though cyclopropane derivatives often require low-temperature crystallization.
Q. Computational Validation :
- InChIKey : Use PubChem’s BDPVGSNZNXLOHZ-UHFFFAOYSA-N to cross-reference spectral databases .
- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to resolve ambiguities .
What are the key physicochemical properties of this compound, and how do they influence experimental design?
Q. Basic Research Focus
Q. Experimental Considerations :
- Use inert atmospheres (N₂/Ar) to prevent amine oxidation.
- Avoid prolonged exposure to light due to cyclopropane ring photolability .
How do stereochemical variations (e.g., (1R,2S) vs. (1S,2R)) impact the biological activity or reactivity of this compound?
Q. Advanced Research Focus
- Enantioselective Synthesis : Chiral catalysts (e.g., Jacobsen’s catalyst) or enzymatic resolution can isolate specific enantiomers. For example, rac-[(1R,2S)-1-(aminomethyl)-2-phenylcyclopropyl]methanol hydrochloride is resolved using chiral HPLC .
- Biological Relevance : Stereochemistry affects binding to targets like G-protein-coupled receptors (GPCRs) or enzymes. Molecular docking studies suggest the (1R,2S) enantiomer may have higher affinity for neurotransmitter transporters .
- Reactivity Differences : Steric effects in the cyclopropane ring influence nucleophilic substitution rates at the aminomethyl group .
What computational strategies are used to predict the reactivity and pharmacokinetic properties of this compound?
Q. Advanced Research Focus
- Reactivity Prediction :
- Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening reactions or nucleophilic attacks .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions .
- ADMET Profiling :
- SwissADME : Predicts logP (~1.2) and blood-brain barrier permeability, suggesting CNS activity potential.
- CYP450 Metabolism : Likely substrates for CYP3A4, requiring metabolic stability assays .
How can researchers resolve contradictions in spectral or biological data for this compound?
Advanced Research Focus
Case Study : Discrepant NMR signals may arise from:
- Dynamic Effects : Cyclopropane ring strain causes rapid conformational changes, averaging signals. Low-temperature NMR (e.g., –40°C) can resolve splitting .
- Impurity Identification : HRMS detects byproducts (e.g., oxidation to carboxylic acids). Compare with synthetic intermediates .
- Biological Replicability : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target engagement .
What are the hypothesized biological targets of this compound, and how are these validated experimentally?
Q. Advanced Research Focus
- Target Hypotheses :
- Monoamine Transporters : Structural similarity to SSRIs suggests serotonin/norepinephrine transporter (SERT/NET) inhibition .
- Enzymes : Potential inhibition of cyclooxygenase (COX) or cytochrome P450 isoforms due to aromatic/amine motifs .
- Validation Methods :
- In Vitro Binding Assays : Radiolabeled ligands (e.g., [³H]paroxetine for SERT).
- Kinetic Studies : Measure IC₅₀ values and compare with known inhibitors .
What synthetic derivatives of this compound have been explored, and how do structural modifications alter its properties?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
